molecular formula C20H20F3N3O2 B2605457 N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1396747-92-4

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2605457
CAS RN: 1396747-92-4
M. Wt: 391.394
InChI Key: WPOBWHHUJGYTGJ-UHFFFAOYSA-N
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Description

“N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C20H20F3N3O2 and a molecular weight of 391.394. It’s a selective, potent, and orally available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) .

Scientific Research Applications

Antimicrobial Activity

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide and its derivatives exhibit significant antimicrobial properties. For instance, a study focused on synthesizing novel amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives demonstrated that these compounds, along with their copper (Cu) and cadmium (Cd) complexes, showed comparable activity to ampicillin against S. aureus and E. coli (Khattab, 2005).

DNA Synthesis Enhancement

Research indicates that inhibitors related to benzamide, including N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, can enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes. This highlights a potential role in DNA repair mechanisms, especially in the context of poly-(ADP-ribose) polymerase's activity (Miwa et al., 1981).

Histone Deacetylase Inhibition

Compounds structurally related to N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide have been investigated for their role as histone deacetylase (HDAC) inhibitors. One such compound, MGCD0103, is a small molecule HDAC inhibitor showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis, highlighting the potential therapeutic applications of N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide derivatives in oncology (Zhou et al., 2008).

Antiarrhythmic Activity

The antiarrhythmic activity of benzamides with heterocyclic amide side chains, including compounds related to N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, has been documented. These compounds have shown effectiveness in models of oral antiarrhythmic activity, with specific derivatives proceeding to clinical trials. This underlines the potential of such compounds in developing treatments for arrhythmias (Banitt et al., 1977).

Fluorination Protocol for Medicinal Chemistry

Derivatives of N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide have been explored for their potential in ortho-fluorination, a crucial step in medicinal chemistry for modifying drug properties. A specific protocol involving Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination highlights the compound's versatility in synthesizing functionally diverse groups, beneficial for drug development (Wang et al., 2009).

Mechanism of Action

This compound acts as a selective c-KIT inhibitor, effectively affecting c-KIT-mediated signaling pathways and inducing apoptosis as well as cell cycle arrest . It completely abolished ABL and FLT3 kinase activity .

Future Directions

This compound is currently undergoing extensive preclinical evaluation and might be a potential drug candidate for GISTs . Its high selectivity and potency, along with its oral bioavailability, make it a promising candidate for further development.

properties

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2/c21-20(22,23)17-5-1-3-15(11-17)18(27)25-12-14-6-9-26(10-7-14)19(28)16-4-2-8-24-13-16/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOBWHHUJGYTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

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